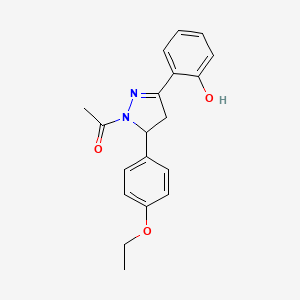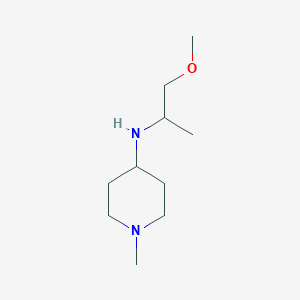
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine is a chemical compound that is commonly referred to as Methylphenidate. Methylphenidate is a central nervous system stimulant that is widely used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The chemical structure of Methylphenidate is similar to that of amphetamines, which are also central nervous system stimulants. However, Methylphenidate has a lower potential for abuse and addiction compared to amphetamines.
Mecanismo De Acción
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and arousal. Methylphenidate blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in an increase in focus, attention, and alertness.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver, leading to an increase in blood sugar levels. Methylphenidate also affects the levels of various hormones in the body, including cortisol, growth hormone, and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylphenidate has several advantages for lab experiments. It is a well-studied drug that has been used in numerous studies. It is also relatively safe and has a low potential for abuse and addiction. However, Methylphenidate also has some limitations for lab experiments. It can be difficult to control the dosage and administration of the drug, which can affect the results of the experiment. The effects of Methylphenidate can also vary depending on the individual and their medical history.
Direcciones Futuras
There are several future directions for the study of Methylphenidate. One area of research is the development of new drugs that are more effective and have fewer side effects than Methylphenidate. Another area of research is the study of the long-term effects of Methylphenidate on brain function and behavior. Additionally, researchers are studying the use of Methylphenidate in the treatment of other psychiatric disorders, such as depression and anxiety.
Conclusion:
Methylphenidate is a widely used central nervous system stimulant that is used in the treatment of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy. It has several biochemical and physiological effects on the body and is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. While Methylphenidate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methylphenidate, including the development of new drugs and the study of its long-term effects on brain function and behavior.
Métodos De Síntesis
Methylphenidate is synthesized from the reaction of piperidine with methylamine and then treated with chloroacetic acid to form the corresponding carboxylic acid. The carboxylic acid is then reduced with sodium borohydride to form the alcohol, which is then esterified with 2-methoxypropene to form Methylphenidate.
Aplicaciones Científicas De Investigación
Methylphenidate is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. It is also used to study the effects of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy on brain function and behavior. Methylphenidate is also used in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(8-13-3)11-10-4-6-12(2)7-5-10/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQWFMHKZORAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
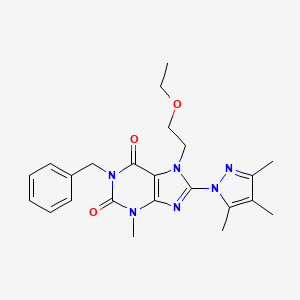


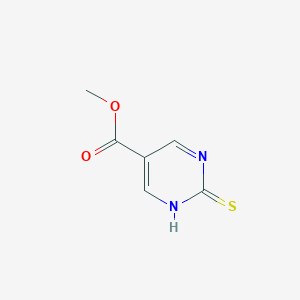

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)
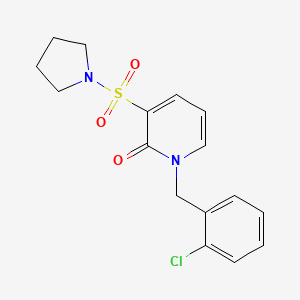

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)
